

Literature review of quinoline-based compounds in tuberculosis treatment

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Compound of Interest

Compound Name: Antituberculosis agent-8

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Quinoline-Based Compounds in Tuberculosis Treatment: A Technical Guide

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The quinoline scaffold has proven to be a vital component in the development of novel antitubercular agents, offering diverse mechanisms of action and potent activity against both drug-susceptible and resistant strains of M. tuberculosis.[1][2] This technical guide provides a comprehensive literature review of quinoline-based compounds in tuberculosis treatment, focusing on their mechanisms of action, antitubercular activity, and the key experimental protocols used for their evaluation.

Major Classes of Quinolines in TB Drug Development

The versatility of the quinoline ring has led to the development of several classes of antitubercular agents.[1][3]

Diarylquinolines (DARQs): This class is exemplified by bedaquiline (TMC207), the first new anti-TB drug to be approved in over 40 years.[4] Bedaquiline has a unique mechanism of action, targeting the ATP synthase of M. tuberculosis, and is a cornerstone in the treatment of MDR-TB.[5][6] Its discovery has spurred the development of new diarylquinoline analogs with potentially improved safety and efficacy profiles.[7]



Fluoroquinolones: This class of synthetic antibiotics, including moxifloxacin, levofloxacin, and ciprofloxacin, has been repurposed for the treatment of TB, particularly MDR-TB.[8] They function by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[8][9]

Other Quinolone Derivatives: Ongoing research has produced a multitude of novel quinoline derivatives with promising antitubercular activity. These include compounds with various substitutions on the quinoline core, often hybridized with other pharmacophores like thiosemicarbazides and isoxazoles to enhance their potency and overcome resistance.[10][11] [12]

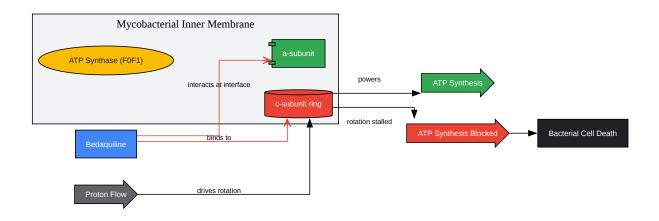
Mechanisms of Action

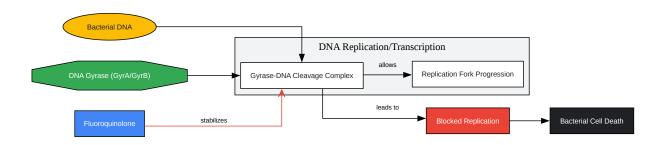
The major classes of quinoline-based compounds exert their antitubercular effects through distinct molecular mechanisms.

Diarylquinoline Inhibition of ATP Synthase

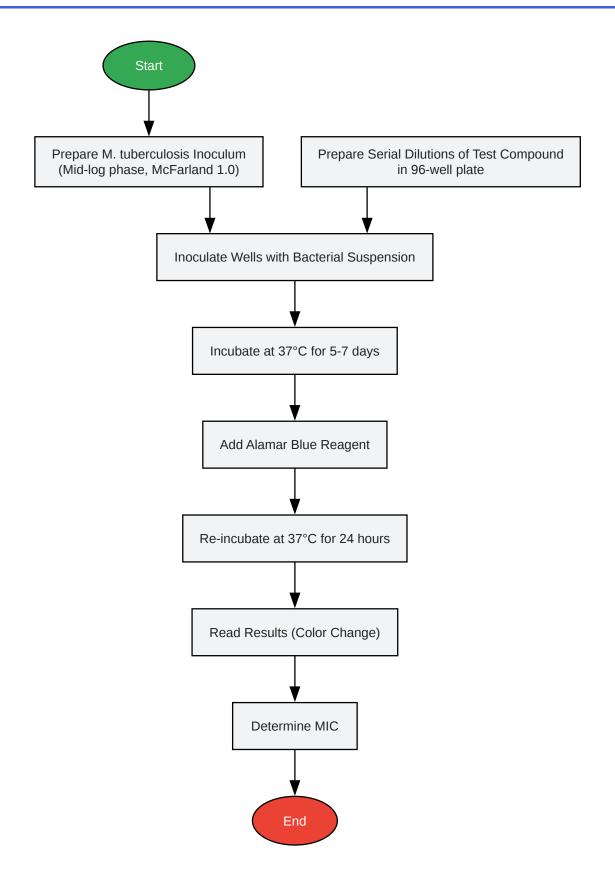
Bedaquiline and other diarylquinolines specifically inhibit the mycobacterial F-ATP synthase, an enzyme crucial for generating the cell's energy currency, ATP.[13][14] Bedaquiline binds to the c-subunit of the F0 domain of ATP synthase, effectively stalling the rotation of the c-ring.[1][15] This disruption of the proton motive force inhibits ATP synthesis, leading to bacterial cell death. [15] The high selectivity of bedaquiline for mycobacterial ATP synthase over its human counterpart contributes to its therapeutic window.[15] Recent studies have further elucidated the binding interactions, showing that bedaquiline induces conformational changes at the interface of the a and c subunits, creating tight binding pockets.[10][14][16][17]



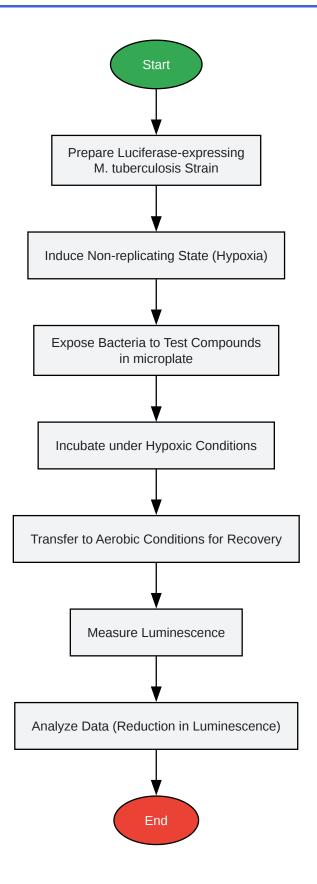












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